molecular formula C13H16FNO B1593356 N-Cyclohexyl 3-fluorobenzamide CAS No. 2267-94-9

N-Cyclohexyl 3-fluorobenzamide

Cat. No. B1593356
CAS RN: 2267-94-9
M. Wt: 221.27 g/mol
InChI Key: NXPPOGYXWKNMKS-UHFFFAOYSA-N
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Description

N-Cyclohexyl 3-fluorobenzamide (NCFB) is a synthetic molecule with a wide range of applications in scientific research. It is a heterocyclic compound, which is a ring-shaped molecule composed of atoms from different elements. NCFB is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the study of enzyme inhibition, protein-protein interactions, and drug metabolism.

Scientific Research Applications

Fluorescence Property Improvement

One application of related compounds to N-Cyclohexyl 3-fluorobenzamide is in the development of highly fluorescent indicators for studying cytosolic free Ca2+ in biochemical research. These compounds feature improved quantum efficiency and photochemical stability, offering brighter fluorescence and enhanced selectivity over divalent cations, beneficial for applications in cell and tissue imaging (Grynkiewicz, Poenie, & Tsien, 1985).

Polymer Electrolytes in Gelation of Ionic Liquids

Polymers containing N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages demonstrate the capability to gelatinize various ionic liquids, forming ionogels with high gel-sol transition temperatures. These ionogels exhibit high mechanical strength and rapid recovery, holding promise in material science for applications like electrolytes in batteries and electronic devices (Nagasawa, Matsumoto, & Yoshida, 2012).

Photobleaching in Biological Imaging

In studies focusing on photobleaching of organic fluorophores used in biological imaging, related fluorobenzamide compounds have shown reduced generation of reactive oxygen species (ROS), thereby enhancing photostability. This property is crucial in sensitive biological imaging applications, minimizing potential phototoxic effects (Zheng, Jockusch, Zhou, & Blanchard, 2014).

Medicinal Chemistry

In medicinal chemistry, related fluorobenzamide compounds have been studied for their potential use in drug development. For instance, the synthesis of fluorinated derivatives of certain compounds for potential use in receptor binding and imaging studies in neuroscience and oncology has been researched (Lang et al., 1999).

properties

IUPAC Name

N-cyclohexyl-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPPOGYXWKNMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359422
Record name N-CYCLOHEXYL 3-FLUOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl 3-fluorobenzamide

CAS RN

2267-94-9
Record name N-CYCLOHEXYL 3-FLUOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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